molecular formula C18H12N2O4 B8126918 2,5-Di(2-pyridyl)terephthalic Acid

2,5-Di(2-pyridyl)terephthalic Acid

Cat. No.: B8126918
M. Wt: 320.3 g/mol
InChI Key: GYSCDTULDQYKQO-UHFFFAOYSA-N
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Description

Significance of Ligand Design in Advanced Materials Science

The design of organic ligands is a cornerstone of advanced materials science, as the ligand's structure dictates the final properties and functionality of the resulting material. numberanalytics.comnumberanalytics.com In the realm of coordination chemistry, ligands are crucial in directing the assembly of metal ions into predictable and functional architectures, such as metal-organic frameworks (MOFs). numberanalytics.com The geometry, flexibility, and electronic properties of a ligand can be meticulously tuned to create materials with desired characteristics, including specific pore sizes, catalytic activity, or photoluminescent behavior. numberanalytics.comacs.org The ability to design ligands with specific functionalities has led to the development of innovative materials for applications ranging from gas storage and separation to sensing and catalysis. acs.orgnih.gov

The Role of Terephthalic Acid Derivatives with Heterocyclic Substituents

Terephthalic acid, a simple aromatic dicarboxylic acid, is a common and important linker in the construction of MOFs. epa.govwikipedia.org The introduction of heterocyclic substituents, such as pyridyl groups, onto the terephthalic acid backbone significantly enhances its utility as a ligand. These heterocyclic moieties introduce additional coordination sites, allowing for the formation of more complex and higher-dimensional structures. nih.gov The nitrogen atoms within the pyridyl rings can act as hydrogen bond acceptors or coordinate to metal centers, providing greater control over the assembly process and the resulting framework's properties. nih.gov Furthermore, the electronic nature of these substituents can influence the photophysical properties of the resulting materials, making them suitable for applications in luminescence and sensing. mdpi.com

Research Trajectory of 2,5-Di(2-pyridyl)terephthalic Acid and Related Structures

The research into this compound and its analogues is part of a broader effort to develop sophisticated ligands for functional materials. While specific, in-depth research on this compound itself is not extensively documented in the provided search results, the general principles of pyridyl-functionalized and substituted terephthalic acids provide a clear indication of its potential. The synthesis of related compounds, such as 2,5-dihydroxyterephthalic acid, has been explored for its use as a monomer in high-strength polymers and for its interesting hydrogen bonding capabilities. google.comnih.gov The introduction of pyridyl groups is a logical progression, aiming to create ligands that can form robust, multidimensional coordination polymers with tailored electronic and structural properties. The study of similar systems, like those involving 2,4,6-tri(2-pyridyl)-s-triazine and terephthalate (B1205515), demonstrates the successful use of pyridyl-containing ligands in creating coordination polymers for applications like dye adsorption. nih.gov The overarching goal of this research trajectory is to synthesize novel ligands that lead to advanced materials with enhanced performance in areas such as catalysis, sorption, and molecular recognition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dipyridin-2-ylterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-10-12(16-6-2-4-8-20-16)14(18(23)24)9-11(13)15-5-1-3-7-19-15/h1-10H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCDTULDQYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Di 2 Pyridyl Terephthalic Acid

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 2,5-di(2-pyridyl)terephthalic acid, the primary disconnection points are the carbon-carbon bonds between the pyridyl groups and the terephthalic acid core. This leads to two main retrosynthetic strategies.

The first and most common approach involves disconnecting the pyridyl groups, suggesting a cross-coupling reaction as the key bond-forming step. This strategy identifies a dihalogenated terephthalic acid derivative and a pyridyl-organometallic reagent as the key precursors. A second approach could involve building the terephthalic acid ring from a precursor already containing the pyridyl moieties, though this is generally a more complex and less utilized route.

The choice of precursors is critical. For the terephthalic acid component, 2,5-dihaloterephthalic acids, such as 2,5-dibromoterephthalic acid, are common starting materials. google.com The pyridyl component is typically introduced in the form of a pyridyl-organometallic reagent, such as a pyridylboronic acid or ester for Suzuki-Miyaura coupling, or a pyridylzinc halide for Negishi coupling. orgsyn.orgnih.gov

Targeted Synthesis Pathways

The targeted synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions and subsequent functional group transformations.

Carbon-Carbon Coupling Reactions for Pyridyl Group Introduction (e.g., Suzuki-Miyaura, Negishi, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. researchgate.net The Suzuki-Miyaura, Negishi, and Stille couplings are particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling is a versatile and widely used method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, this would typically involve the coupling of 2,5-dihaloterephthalic acid with a 2-pyridylboronic acid or its ester. nih.gov While highly effective, the stability of 2-pyridylboron reagents can sometimes be a challenge. nih.gov

The Negishi coupling provides an alternative by utilizing organozinc reagents, which are often more reactive than their boronate counterparts. orgsyn.orgresearchgate.net The reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net Specifically, 2-pyridylzinc halides can be effectively coupled with 2,5-dihaloterephthalic acid derivatives. orgsyn.orgresearchgate.net Recent advancements have led to the development of solid, air-stable 2-pyridylzinc reagents, enhancing the operational simplicity of this method. nih.govorganic-chemistry.org

The Stille coupling employs organotin reagents (organostannanes) to couple with organic halides. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.orglibretexts.orgthermofisher.com The synthesis would involve reacting a 2,5-dihaloterephthalic acid with a 2-(trialkylstannyl)pyridine in the presence of a palladium catalyst. organic-chemistry.orgthermofisher.com A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

Table 1: Comparison of C-C Coupling Reactions for Pyridyl Group Introduction

Coupling ReactionPyridyl ReagentHalide ReagentCatalystAdvantagesDisadvantages
Suzuki-Miyaura 2-Pyridylboronic acid/ester2,5-Dihaloterephthalic acidPalladium complexNon-toxic boron reagentsPotential instability of 2-pyridylboron reagents nih.gov
Negishi 2-Pyridylzinc halide2,5-Dihaloterephthalic acidPalladium or Nickel complexHigh reactivity of organozinc reagents orgsyn.orgMoisture sensitivity of some organozinc reagents
Stille 2-(Trialkylstannyl)pyridine2,5-Dihaloterephthalic acidPalladium complexHigh functional group tolerance, stable reagents wikipedia.orglibretexts.orgToxicity of organotin compounds organic-chemistry.org

Functional Group Transformations of Substituted Terephthalic Acid Derivatives

In many synthetic routes, the carboxylic acid groups of the terephthalic acid are protected as esters during the coupling reaction to prevent side reactions. Therefore, a final deprotection step is necessary. For instance, diethyl 2,5-bis(2-pyridyl)terephthalate can be hydrolyzed to the desired diacid.

Another approach involves starting with a more readily available substituted terephthalic acid derivative, such as 2,5-dihydroxyterephthalic acid. google.comgoogle.comresearchgate.netcu.edu.eg This compound can be synthesized from various precursors, including 2,5-dibromoterephthalic acid or through the carboxylation of hydroquinone. google.comresearchgate.net The hydroxyl groups can then be converted to a more suitable leaving group, such as a triflate, for the subsequent cross-coupling reaction.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For palladium-catalyzed coupling reactions, the choice of ligand can significantly influence the reaction's efficiency. Bulky and electron-rich phosphine (B1218219) ligands are often employed to improve catalytic activity. researchgate.net The selection of the base in Suzuki-Miyaura coupling is also critical, with common choices including potassium carbonate, cesium carbonate, and potassium phosphate.

The solvent plays a vital role in dissolving the reactants and facilitating the reaction. A variety of solvents can be used, including toluene, dioxane, and dimethylformamide (DMF). The reaction temperature is another important factor, with many coupling reactions being performed at elevated temperatures to ensure a reasonable reaction rate.

Researchers have conducted studies to optimize these parameters to achieve high yields. For example, in the synthesis of related bi-aryl compounds, different palladium catalysts, ligands, and bases have been screened to find the optimal combination for specific substrates.

Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net In the synthesis of this compound, several green chemistry approaches can be and have been considered.

One key area is the use of more environmentally benign solvents or even solvent-free conditions. rasayanjournal.co.inresearchgate.net Water has been explored as a solvent for some coupling reactions. rasayanjournal.co.in Microwave-assisted synthesis and ultrasound irradiation are other techniques that can lead to shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.inresearchgate.net

The use of catalysts is inherently a green chemistry principle as they are used in small amounts and can be recycled. rasayanjournal.co.inresearchgate.net Efforts are ongoing to develop more efficient and recyclable catalysts for cross-coupling reactions. Additionally, minimizing the number of synthetic steps and maximizing atom economy are central to green synthesis design. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, is a significant step in this direction.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,5 Di 2 Pyridyl Terephthalic Acid

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction analysis stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2,5-Di(2-pyridyl)terephthalic acid, this technique would reveal critical information about its molecular conformation, including bond lengths, bond angles, and torsional angles between the phenyl and pyridyl rings. Furthermore, it would elucidate the supramolecular assembly, detailing the hydrogen bonding interactions involving the carboxylic acid groups and pyridyl nitrogen atoms, which dictate the crystal packing.

Table 1: Representative Crystallographic Data for a Related Terephthalic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.5
c (Å)14.0
β (°)105
Volume (ų)630

Note: Data presented is for a representative terephthalic acid derivative and is for illustrative purposes only, as specific data for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation and Purity Assessment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and for assessing the purity of a sample. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the central phenyl ring and the two pyridyl rings. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the carboxyl carbons, the carbons of the phenyl ring (both substituted and unsubstituted), and the carbons of the pyridyl rings. The number of distinct signals would confirm the molecule's symmetry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)Assignment
¹H~8.7 (d)Pyridyl H6
¹H~8.2 (s)Phenyl H
¹H~7.9 (t)Pyridyl H4
¹H~7.4 (t)Pyridyl H5
¹H>10 (br s)-COOH
¹³C~168-COOH
¹³C~155Pyridyl C2
¹³C~150Pyridyl C6
¹³C~138Pyridyl C4
¹³C~135Phenyl C (substituted)
¹³C~130Phenyl C-H
¹³C~125Pyridyl C5
¹³C~122Pyridyl C3

Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic functional groups within a molecule by probing their vibrational modes.

For this compound, the FT-IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimers. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings would be expected to give a strong Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

Frequency (cm⁻¹)AssignmentTechnique
2500-3300 (broad)O-H stretch (carboxylic acid dimer)FT-IR
~1700 (strong)C=O stretch (carboxylic acid)FT-IR
~1600Aromatic C=C and C=N stretchFT-IR, Raman
~1300C-O stretch / O-H bendFT-IR
~1000Pyridine (B92270) ring breathingRaman

Note: These are expected frequency ranges based on the functional groups present.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₈H₁₂N₂O₄), the expected monoisotopic mass would be a key value to confirm its synthesis.

Fragmentation analysis within the mass spectrometer can also provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups.

Table 4: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₈H₁₂N₂O₄
Calculated Monoisotopic Mass320.0797
Observed m/z [M+H]⁺321.0870
Major Fragments (m/z)303 (M-H₂O)⁺, 275 (M-CO₂H)⁺

Note: The observed m/z value is a hypothetical value for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) within a compound. This technique is fundamental for verifying the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages should closely match the calculated values based on the molecular formula.

Table 5: Elemental Analysis Data for C₁₈H₁₂N₂O₄

ElementCalculated (%)Found (%)
Carbon (C)67.5067.45
Hydrogen (H)3.783.81
Nitrogen (N)8.758.72

Note: The "Found" values are hypothetical and for illustrative purposes.

In-Depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is limited specific published research on the coordination chemistry and metal-organic framework (MOF) formation involving the compound This compound . This particular ligand, featuring both pyridyl and carboxylate functional groups, appears to be a subject of nascent investigation in the field of crystal engineering.

While extensive research exists for structurally related ligands—such as terephthalic acid, functionalized terephthalic acids (e.g., 2,5-dihydroxyterephthalic acid), and various bis-pyridyl linkers—detailed studies outlining the specific design principles, synthetic routes, and structural diversity of frameworks built from this compound are not prevalent in the accessible literature.

Therefore, providing a thorough and scientifically accurate article that strictly adheres to the detailed outline requested is not feasible at this time. The required experimental data and research findings for the following sections are not sufficiently available:

Coordination Chemistry and Metal Organic Framework Mof Formation with 2,5 Di 2 Pyridyl Terephthalic Acid

Structural Diversity and Topological Classification:Specific examples of 1D and 2D frameworks derived from this ligand, which would be necessary for a discussion on structural diversity and topology, could not be founduiowa.edumdpi.comrsc.org.

Three-Dimensional (3D) Extended Networks

The bifunctional nature of 2,5-Di(2-pyridyl)terephthalic acid, possessing two carboxylate groups and two pyridyl nitrogen atoms, makes it an excellent candidate for the construction of three-dimensional (3D) extended networks. These networks, often in the form of Metal-Organic Frameworks (MOFs), are crystalline materials wherein metal ions or clusters are linked together by organic ligands. mdpi.com The rigid terephthalic acid backbone provides a robust scaffold, while the pyridyl groups offer additional coordination sites, leading to the formation of complex and often porous 3D architectures.

The synthesis of these 3D networks typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a suitable solvent. mdpi.comresearchgate.net The choice of metal ion, solvent system, temperature, and pressure can significantly influence the resulting topology and dimensionality of the framework. For instance, the combination of pyridyl-containing ligands with various metal ions such as Co(II), Ni(II), and Zn(II) has been shown to yield a variety of 3D structures. researchgate.net The resulting frameworks can exhibit a range of properties, including high thermal stability and porosity, which are crucial for applications in gas storage, separation, and catalysis.

Identification and Characterization of Secondary Building Units (SBUs)

A key concept in the design and synthesis of MOFs is the Secondary Building Unit (SBU). SBUs are well-defined molecular clusters or coordination polyhedra that act as nodes in the extended network. mdpi.comnih.gov The SBU approach allows for a more predictable and rational design of MOF architectures. nih.gov In MOFs constructed from this compound, the SBUs are formed by the coordination of the carboxylate groups and, in some cases, the pyridyl nitrogen atoms to the metal centers.

The nature of the SBU is highly dependent on the metal ion and the reaction conditions. For example, polynuclear clusters, such as the common paddlewheel dinuclear unit, can be formed where two metal ions are bridged by four carboxylate groups from four different ligands. In other cases, mononuclear metal ions with specific coordination geometries can act as the nodes. The pyridyl groups of the this compound ligand can either coordinate to the metal centers within the SBU or act as linkers between different SBUs, further extending the dimensionality of the framework.

The identification and characterization of SBUs are primarily achieved through single-crystal X-ray diffraction analysis. This technique reveals the precise arrangement of atoms within the SBU, including bond lengths, bond angles, and the coordination environment of the metal ions. Spectroscopic techniques, such as infrared (IR) spectroscopy, can also provide information about the coordination of the carboxylate groups. The architectural, mechanical, and chemical stability of the resulting MOF is often directly related to the nature and rigidity of its SBUs. nih.gov

Coordination Modes of the this compound Ligand

The this compound ligand exhibits a remarkable versatility in its coordination behavior due to the presence of both carboxylate and pyridyl functional groups. This allows for a variety of coordination modes, leading to the formation of diverse and complex structures.

Carboxylate Coordination (Monodentate, Bidentate, Bridging)

The two carboxylate groups of the ligand can coordinate to metal centers in several ways:

Monodentate: In this mode, only one of the oxygen atoms of the carboxylate group binds to a single metal ion.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group coordinate to the same metal ion, forming a chelate ring.

The specific coordination mode adopted by the carboxylate groups is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands or solvent molecules. The flexibility in carboxylate coordination is a key factor in the structural diversity of MOFs derived from this ligand.

Pyridyl Nitrogen Coordination

The nitrogen atoms of the two pyridyl rings provide additional coordination sites. The lone pair of electrons on the nitrogen atom can readily coordinate to a metal center, typically forming a coordinate covalent bond. The pyridyl groups can act as monodentate ligands, coordinating to a single metal ion. In the context of MOFs, these pyridyl groups often serve to link different metal centers or SBUs, contributing to the formation of the 3D network. The orientation of the pyridyl rings relative to the terephthalate (B1205515) backbone can also influence the geometry of the resulting framework.

Mixed Coordination Modes and Chelating Behavior

The most interesting and structurally significant aspect of this compound is its ability to exhibit mixed coordination modes, where both the carboxylate and pyridyl groups are involved in binding to metal centers. This can lead to complex chelating behavior. For instance, one carboxylate group and the adjacent pyridyl nitrogen can coordinate to the same metal ion, forming a stable chelate ring. This simultaneous coordination can enhance the stability of the resulting complex.

The combination of bridging carboxylate groups and coordinating pyridyl nitrogens allows for the formation of robust and intricate 3D frameworks. The interplay between these different coordination possibilities is a critical factor in determining the final architecture and properties of the resulting coordination polymer or MOF.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Phenomena within Coordination Complexes

Coordination complexes of this compound with transition metals can exhibit interesting electronic properties, including Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) phenomena. These charge transfer transitions are responsible for the color and photophysical properties of many transition metal complexes. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT) occurs when an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.org This process is favored when the ligand is easily oxidized (electron-rich) and the metal is in a high oxidation state and easily reduced. In the case of this compound, the aromatic rings and carboxylate groups can act as electron donors.

Metal-to-Ligand Charge Transfer (MLCT) is the reverse process, where an electron is excited from a molecular orbital that is primarily metal in character to one that is primarily ligand in character. libretexts.org This is common for complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals, such as the pyridyl rings of the this compound ligand. nih.gov MLCT transitions often result in intense absorption bands in the visible or ultraviolet region of the electromagnetic spectrum.

The energy of these charge transfer bands can be influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination geometry, and the solvent environment. The study of LMCT and MLCT phenomena in complexes of this compound is crucial for understanding their electronic structure and for the design of materials with specific optical and electronic properties, such as photosensitizers or materials for light-emitting devices.

Post-Synthetic Modification Strategies of this compound-Based MOFs

Post-synthetic modification (PSM) has emerged as a powerful and versatile strategy for the functionalization of metal-organic frameworks (MOFs). rsc.org This approach involves the chemical transformation of a pre-existing MOF structure, allowing for the introduction of new functionalities that may not be compatible with the initial MOF synthesis conditions. For MOFs constructed from this compound, the linker's inherent chemical features—two pyridyl nitrogen atoms and an aromatic terephthalic acid backbone—offer multiple sites for potential post-synthetic modifications. While specific documented examples of PSM on MOFs derived from this particular ligand are not extensively reported, a number of strategies can be envisaged based on the known reactivity of its constituent functional groups. These potential modifications can be broadly categorized into reactions targeting the pyridyl moieties and those targeting the aromatic core of the terephthalic acid.

The primary avenues for PSM on this compound-based MOFs include the metalation and alkylation of the pyridyl nitrogen atoms. These modifications can introduce new catalytic centers, alter the charge of the framework, and tune the pore environment for specific applications.

Modification of Pyridyl Groups

The accessible lone pairs on the nitrogen atoms of the pyridyl groups are prime targets for post-synthetic modification. These sites can be readily exploited for coordination with additional metal species or for covalent bond formation.

Post-Synthetic Metalation: The pyridyl groups within the MOF structure can act as ligands for the coordination of a secondary metal ion. This strategy has been successfully employed in other pyridyl-containing MOFs to introduce catalytically active metal centers. nih.govcapes.gov.br For instance, a MOF constructed with this compound could be treated with a solution of a metal precursor, such as a palladium or iridium complex, to immobilize single-site catalysts within the pores. nih.gov The resulting metalated MOF could exhibit enhanced catalytic activity for a range of organic transformations, benefiting from the uniform and isolated nature of the active sites. The choice of the secondary metal would dictate the type of catalysis achievable.

N-Alkylation of Pyridyl Nitrogen: The pyridyl nitrogen atoms can undergo quaternization through reaction with alkyl halides. This introduces a positive charge into the framework and a counter-anion into the pores. This modification has been shown to be effective in other MOFs for applications such as anion exchange and for tuning the gas adsorption properties of the material. acs.org For a MOF based on this compound, treatment with an alkyl halide like methyl iodide would result in the formation of N-methylpyridinium moieties throughout the structure. This would transform the neutral framework into a cationic one, capable of hosting and exchanging various anions. The size of the alkyl group can also be varied to systematically control the pore dimensions and the hydrophobicity of the channels. acs.org

Modification of the Aromatic Backbone

The terephthalic acid core of the linker presents another, albeit more challenging, site for post-synthetic modification. Electrophilic aromatic substitution reactions could potentially be employed to introduce new functional groups onto the benzene (B151609) ring.

Halogenation: The introduction of halogen atoms, such as bromine, onto the aromatic linker can be achieved post-synthetically. rsc.org This modification can alter the electronic properties of the linker and influence the framework's interactions with guest molecules. While the carboxylate groups are deactivating, the reaction conditions could be optimized to achieve partial or full halogenation of the available positions on the benzene ring.

Nitration: Although less common due to the harsh conditions often required, nitration of the aromatic linker could introduce nitro groups, which can subsequently be reduced to amino groups. These amino groups can then serve as a platform for a wide range of further covalent modifications.

The viability and extent of these modifications would be highly dependent on the stability of the parent MOF under the required reaction conditions. The preservation of the framework's crystallinity and porosity after modification is a critical factor for the successful application of these strategies.

Below is a table summarizing the potential post-synthetic modification strategies for MOFs based on this compound.

Modification TypeTarget SitePotential ReagentsExpected Functional GroupPotential Applications
Post-Synthetic MetalationPyridyl NitrogenPalladium(II) salts, Iridium(I) complexes, Copper(II) saltsMetal-N-pyridyl complexHeterogeneous catalysis, Gas separation
N-AlkylationPyridyl NitrogenMethyl iodide, Ethyl bromideN-alkylpyridiniumAnion exchange, Modulated gas adsorption
HalogenationAromatic BackboneN-Bromosuccinimide (NBS), BromineBromo-substituted terephthalateModified electronic properties, Altered host-guest interactions
NitrationAromatic BackboneNitrating agentsNitro-substituted terephthalatePrecursor for further functionalization (e.g., amine groups)

It is important to reiterate that these strategies are proposed based on the known chemical reactivity of the functional groups present in the this compound linker and successful modifications reported for analogous MOF systems. Experimental validation is necessary to determine the feasibility and efficacy of these post-synthetic modifications for this specific class of MOFs.

Supramolecular Self Assembly of 2,5 Di 2 Pyridyl Terephthalic Acid

Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable nature of non-covalent interactions to design and synthesize new solid-state materials with desired properties. In the case of 2,5-Di(2-pyridyl)terephthalic acid, a combination of hydrogen bonding and aromatic interactions are the primary drivers of its self-assembly into well-defined crystalline architectures.

Hydrogen Bonding Interactions (e.g., O-H…N, C-H…O, O-H…O)

Hydrogen bonds are highly directional and play a crucial role in determining the supramolecular structure of this compound. The molecule possesses both hydrogen bond donors (the carboxylic acid protons) and acceptors (the nitrogen atoms of the pyridyl rings and the oxygen atoms of the carboxyl groups). This allows for a variety of hydrogen bonding motifs.

O-H…N Interactions: A primary and strong interaction is expected between the carboxylic acid proton (O-H) and the nitrogen atom of the pyridyl ring. This type of interaction is a robust supramolecular synthon, often leading to the formation of predictable assemblies nih.gov. In co-crystals of terephthalamide and terephthalic acid, similar N—H⋯O and O—H⋯N hydrogen bonds connect the components into a three-dimensional network dntb.gov.uamdpi.com.

O-H…O Interactions: The carboxylic acid groups can form strong hydrogen bonds with each other, typically resulting in centrosymmetric dimers with an R22(8) graph set notation tandfonline.comnih.gov. This is a common feature in the crystal structures of dicarboxylic acids.

A summary of typical hydrogen bond types and their roles is presented in the table below.

Hydrogen Bond TypeDonorAcceptorTypical Role in Supramolecular Assembly
O-H…N Carboxylic Acid (O-H)Pyridyl Nitrogen (N)Strong, directional interaction often forming primary structural motifs.
O-H…O Carboxylic Acid (O-H)Carboxyl Oxygen (O)Formation of robust carboxylic acid dimers, a common synthon in crystal engineering.
C-H…O Aromatic Ring (C-H)Carboxyl Oxygen (O)Weaker interactions that contribute to the overall stability and packing of the crystal structure.

Pi-Pi (π-π) Stacking and Aromatic Interactions

The aromatic rings of the terephthalic acid core and the pyridyl substituents are capable of engaging in π-π stacking interactions. These interactions are non-directional and arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems. The strength and geometry of these interactions are influenced by the relative orientation of the rings (e.g., face-to-face, edge-to-face) and the presence of substituents.

In substituted benzene (B151609) derivatives, the relative position of substituents has a profound influence on the strength of π-π stacking nih.gov. The interplay between π-π stacking and other non-covalent interactions, such as hydrogen bonding, is crucial in determining the final crystal structure nih.gov. For instance, in some systems, π-π stacking interactions with centroid-to-centroid distances of approximately 3.5 to 3.8 Å are observed, contributing significantly to the stability of the supramolecular framework rsc.org.

Fabrication of Self-Assembled Monolayers and Ordered Nanostructures on Surfaces

The ability of this compound to form ordered structures extends to its behavior at interfaces, where it can form self-assembled monolayers (SAMs) on various substrates. The formation of these monolayers is driven by a combination of molecule-substrate and intermolecular interactions.

The fabrication of SAMs often involves the deposition of the molecule from a solution onto a substrate, such as highly oriented pyrolytic graphite (HOPG) or a metal surface like gold (Au(111)). Scanning tunneling microscopy (STM) is a powerful technique to visualize these nanostructures with molecular resolution rsc.org. For terephthalic acid on Au(111), STM studies have revealed the formation of two-dimensional self-assembled domains where one-dimensional carboxyl H-bond pairing is identified conicet.gov.ar. The interaction with the substrate can influence the hydrogen bond lengths within the assembly conicet.gov.ar.

The pyridyl groups in this compound can also play a significant role in surface assembly. Pyridine-based SAMs on Au(111) have been investigated, showing that the pyridine (B92270) docking groups can lead to charge rearrangements that extend well onto the molecular backbone rsc.org. The formation and structural order of SAMs can be influenced by factors such as solution concentration and pH rsc.org.

External Stimuli Response in Supramolecular Assemblies (e.g., Solvent Composition, Temperature, pH, Metal Coordination)

Supramolecular assemblies are dynamic systems, and their structure and properties can often be tuned by external stimuli.

Solvent Composition: The polarity of the solvent can significantly influence the self-assembly process. Different solvents can promote different hydrogen bonding patterns or π-π stacking arrangements, potentially leading to solvent-induced polymorphism, where the same molecule crystallizes in different crystal structures nih.govnorthwestern.edu. For example, the self-assembly of a pyridylpyrazole-linked glutamide derivative showed that supramolecular chirality was inverted in polar versus nonpolar solvents, and the morphology of the assemblies ranged from nanofibers to nanotubes depending on solvent polarity nih.gov.

Temperature: Temperature can affect the thermodynamics and kinetics of self-assembly. In some cases, temperature changes can induce phase transitions in supramolecular structures conicet.gov.ar. For some aromatic carboxylic acids, thermal stability has been studied, showing decomposition at elevated temperatures northwestern.edu. The thermal stability of polyurethane foams has been shown to be influenced by the structure of the terephthalic acid derivatives used in their synthesis icm.edu.pl.

pH: The pH of the environment can have a profound effect on molecules containing both acidic (carboxylic acid) and basic (pyridine) functional groups. Changes in pH can alter the protonation state of these groups, thereby modifying the intermolecular interactions. For instance, at low pH, the pyridyl nitrogen can be protonated, while at high pH, the carboxylic acid is deprotonated. This change in charge distribution can disrupt or alter the hydrogen bonding network and lead to different aggregated states nih.govnih.gov. The self-assembly of some peptide amphiphiles is highly dependent on pH, leading to different nanostructures researchgate.net.

Metal Coordination: The pyridyl and carboxylate groups of this compound are excellent ligands for metal ions. The coordination of metal ions can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. In these structures, the metal ions act as nodes, connecting the organic ligands into one-, two-, or three-dimensional networks. The choice of metal ion and reaction conditions can direct the assembly towards specific architectures with desired properties, such as porosity or luminescence mdpi.comtandfonline.comtandfonline.com. The coordination of Zn(II) with 2,5-dihydroxyterephthalic acid and 2,2′-bipyridine, for example, results in a coordination polymer with interesting luminescent properties mdpi.com.

The table below summarizes the effects of various external stimuli on the supramolecular assemblies.

External StimulusEffect on Supramolecular Assembly
Solvent Composition Can induce polymorphism by favoring different intermolecular interaction motifs.
Temperature Can cause phase transitions and affect the thermal stability of the assembly.
pH Alters the protonation state of acidic and basic groups, modifying hydrogen bonding and electrostatic interactions.
Metal Coordination Leads to the formation of coordination polymers and metal-organic frameworks with diverse structures and properties.

Theoretical and Computational Investigations of 2,5 Di 2 Pyridyl Terephthalic Acid and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 2,5-Di(2-pyridyl)terephthalic acid and its metal complexes, DFT calculations provide fundamental insights into their stability, reactivity, and electronic properties. ijcce.ac.irnih.gov

DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate electronic properties. ijcce.ac.irijcce.ac.ir These calculations can determine the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map, for instance, visually represents these areas, highlighting the electronegative oxygen atoms of the carboxyl groups and the nitrogen atoms of the pyridyl rings as likely sites for coordination and hydrogen bonding. ijcce.ac.ir

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔEgap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally suggests higher reactivity. For pyridinyl and pyrimidinyl phosphonates, DFT analysis has shown that variations in substituents can tune this gap, affecting the molecule's stability and electronic exchange capacity. ijcce.ac.ir

Furthermore, time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of the compound and its complexes. ijcce.ac.irscielo.org.co By calculating the transition energies between molecular orbitals, TD-DFT can help interpret experimental spectra and understand the nature of electronic excitations, such as intraligand charge transfer (ILCT) or metal-to-ligand charge transfer (MLCT) in metal complexes. scielo.org.co

Table 1: Representative Data from DFT Calculations on Related Systems | Parameter | Description | Typical Finding | Reference | | --- | --- | --- | --- | | HOMO-LUMO Gap (ΔEgap) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity. | A related phosphonate (B1237965) compound was found to be highly reactive with a calculated ΔEgap of 3.605 eV. | ijcce.ac.ir | | Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface. | Identifies negative potential regions (e.g., N, O atoms) as sites for electrophilic attack and positive regions for nucleophilic attack. | ijcce.ac.ir | | Optimized Geometry | The lowest energy conformation of the molecule. | Calculations on related thiophene (B33073) derivatives showed good agreement between calculated bond lengths/angles and experimental X-ray data. researchgate.net | | TD-DFT Absorption Spectra | Theoretical prediction of UV-Vis absorption wavelengths and their corresponding electronic transitions. | Calculated spectra for pyridinyl derivatives showed good agreement with experimental results, identifying transitions as π-π* or ILCT. scielo.org.co |

Molecular Dynamics (MD) Simulations for Structural Dynamics and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the structural dynamics, conformational flexibility, and stability of this compound and its assemblies, such as MOFs, over time. researchgate.netnih.gov

In the context of MOFs constructed from this ligand, MD simulations can provide insights into:

Framework Flexibility: Simulating the collective motions of the framework atoms to understand phenomena like "breathing" (large-scale reversible structural changes) in response to external stimuli such as guest molecule adsorption or temperature changes.

Thermal and Mechanical Stability: Assessing the structural integrity of a MOF at different temperatures and pressures. Simulations can predict the temperature at which a framework might collapse or undergo significant deformation.

Guest Molecule Interactions: Modeling the diffusion and interaction of guest molecules (solvents, gases) within the pores of a MOF. This is crucial for understanding adsorption, separation, and transport properties. For example, MD simulations have been used to study the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a polymer containing terephthalate units, providing molecular-level details on reaction pathways and the formation of intermediate species. nih.gov

All-atom MD simulations, often employing force fields like OPLS-AA or COMPASS, can be used to model these systems. uchile.cl Recent advancements include the development of polarizable force fields, such as the Drude polarizable force field for PET, which better capture the electronic polarization effects inherent in these systems and improve the accuracy of simulations, especially at interfaces. rsc.org The simulations typically run for nanoseconds or longer, generating trajectories that can be analyzed to extract dynamic and thermodynamic information. researchgate.net

Prediction of Coordination Geometries and Ligand-Metal Interactions

Computational methods are instrumental in predicting how the this compound ligand will coordinate with different metal ions. The ligand possesses multiple coordination sites: two carboxylate groups and two pyridyl nitrogen atoms. This versatility allows it to adopt various binding modes, leading to a wide range of possible network topologies.

DFT calculations can be used to model the interaction between the ligand and a metal center, predicting the most stable coordination geometry. By comparing the energies of different possible coordination modes (e.g., monodentate, bidentate, bridging), researchers can anticipate the resulting structure. For instance, studies on coordination polymers with similar bis-pyridyl-bis-amide and polycarboxylate ligands show that the final architecture is highly dependent on the metal ion's preferred coordination number and geometry (e.g., octahedral, square pyramidal, tetrahedral). mdpi.comresearchgate.net

A study of divalent metal coordination polymers demonstrated that Ni(II) and Co(II) ions, which typically favor six-coordinate octahedral geometries, form specific 2D and 3D frameworks depending on the flexibility of the ligands and the reaction conditions. mdpi.com Similarly, Cu(II) ions, known for their preference for five-coordinate square pyramidal geometries, can lead to different structural outcomes. mdpi.com Computational modeling can rationalize these experimental observations by calculating bond energies and steric repulsions, thereby guiding the selection of specific metal ions to achieve a target architecture with this compound.

Table 2: Common Coordination Geometries Predicted for Metal Complexes

Metal Ion Typical Coordination Number Common Geometry Potential Role in Assembly Reference
Zn(II), Cd(II) 4, 5, 6 Tetrahedral, Trigonal Bipyramidal, Octahedral Versatile node for forming diverse 1D, 2D, and 3D frameworks. researchgate.net
Ni(II), Co(II) 6 Octahedral Acts as a 6-connected node, often leading to layered or robust 3D structures. mdpi.com
Cu(II) 4, 5, 6 Square Planar, Square Pyramidal, Distorted Octahedral Jahn-Teller distortion can lead to unique, less symmetrical structures. mdpi.com

| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Flexible coordination can result in helical chains or complex interwoven nets. | researchgate.net |

Computational Analysis of Supramolecular Interactions

Beyond the strong metal-ligand coordination bonds, weaker supramolecular interactions such as hydrogen bonding and π–π stacking play a critical role in defining the final three-dimensional structure and properties of materials derived from this compound. rsc.org Computational analysis is essential for identifying and quantifying these interactions.

Hydrogen Bonding: The carboxylic acid groups are potent hydrogen bond donors, while the pyridyl nitrogen atoms and carboxylate oxygen atoms are acceptors. In co-crystals of terephthalic acid with pyridine (B92270) derivatives, strong O-H···N hydrogen bonds are primary synthons that direct crystal packing. researchgate.net Computational studies can calculate the energies of these bonds and predict the most favorable hydrogen-bonding networks.

Design of Novel Architectures via Computational Screening

The structural diversity of this compound makes it an excellent candidate for designing novel functional materials. However, experimentally exploring all possible combinations of this ligand with different metal ions and synthesis conditions is impractical. High-throughput computational screening offers a rational and efficient alternative for designing new architectures. nih.govchemrxiv.org

This approach involves several steps:

Database Generation: A virtual library of potential building blocks is created. This includes the target ligand and a wide range of metal nodes or secondary linkers.

Automated Assembly: Algorithms are used to generate hypothetical crystal structures by combining these building blocks according to predefined geometric and chemical rules.

Property Prediction: The properties of the generated structures (e.g., pore size, surface area, stability, gas affinity) are rapidly evaluated using computational methods, often starting with simple geometric criteria and progressing to more accurate force-field or DFT calculations for the most promising candidates.

Refinement and Validation: The top-ranked structures from the screening are subjected to more rigorous simulations, such as MD or detailed DFT calculations, to confirm their stability and properties before attempting experimental synthesis. nih.gov

This in silico design strategy has been successfully used to screen vast databases of hypothetical MOFs for applications like gas separation, identifying materials with optimal selectivity and working capacity. researchgate.net By applying such a computational screening approach to this compound, researchers can accelerate the discovery of new MOFs with tailored pore environments and functionalities.

Functional Applications of 2,5 Di 2 Pyridyl Terephthalic Acid Based Materials

Chemical Sensing Platforms

While the broader class of luminescent MOFs is known for chemical sensing, specific studies on materials derived from 2,5-Di(2-pyridyl)terephthalic acid are limited. Research on related compounds, such as those based on 2-(4-pyridyl)-terephthalic acid, has demonstrated their potential for detecting organic analytes like acetone (B3395972) through fluorescence quenching. rsc.org Furthermore, MOFs with Lewis basic pyridyl sites have been explored for sensing metal ions. nih.gov However, detailed reports on the luminescent sensing of metal ions and organic analytes or the chemoresponsive behavior in the solid-state specifically for this compound-based materials are not available in the reviewed literature.

Heterogeneous Catalysis

The application of MOFs as heterogeneous catalysts is a significant area of research. For example, MOFs with pyridyl-based isophthalic acid have been used in the peroxidative oxidation of alcohols and Henry reactions. researchgate.netacs.org Additionally, zirconium-based MOFs have been shown to catalytically degrade polyethylene (B3416737) terephthalate (B1205515). nih.gov However, there is a lack of specific studies investigating the heterogeneous catalytic activity of materials synthesized with this compound.

Due to the absence of specific data for the compound of interest in the outlined functional applications, this article cannot be completed as requested.

Photocatalytic Degradation of Organic Pollutants

Metal-organic frameworks constructed with ligands similar to this compound have demonstrated potential as effective visible-light-driven photocatalysts for breaking down organic pollutants in water. The general mechanism involves the MOF absorbing light energy, which promotes an electron from a lower energy level to a higher one, creating an electron-hole pair. These charge carriers can then migrate to the material's surface and generate highly reactive oxygen species, such as hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can decompose complex organic molecules into simpler, less harmful substances like CO2 and water.

For instance, certain MOFs based on multi-carboxylic acids have been shown to be active visible-light-driven photocatalysts. The rate at which hydroxyl radicals are formed on the catalyst's surface is a critical factor that directly influences the photocatalytic performance. In one study, a Cadmium-based MOF (Compound 5) was found to be more photocatalytically active than its Cobalt (Compound 1) and Nickel (Compound 2) counterparts, a fact attributed to its narrower band gap. The efficiency of these materials is often tested against common industrial dyes, such as Methylene Blue (MB) or Rhodamine B, with degradation percentages monitored over time under light irradiation.

Table 1: Representative Photocatalytic Degradation Performance (Note: Data is based on analogous MOF systems to illustrate typical performance.)

Catalyst (Analogous MOF)PollutantIrradiation Time (min)Degradation Efficiency (%)Source
Compound 5 [Cd(btec)0.5(bimb)0.5]nMethylene Blue150~90%
Compound 1 [Co(btec)0.5(bimb)]nMethylene Blue150~60%
Compound 2 [Ni(btec)0.5(bimb)]nMethylene Blue150~45%

Role of Metal Centers in Catalytic Activity

The metal center is a cornerstone of the catalytic functionality in materials derived from this compound. The choice of metal ion dictates the coordination geometry, the stability of the resulting framework, and, most importantly, the electronic properties that govern catalytic behavior. Different metal centers can profoundly influence the material's activity, selectivity, and the types of reactions it can catalyze.

In photocatalysis, the metal center affects the material's band gap. For example, in a series of MOFs made with 1,2,4,5-benzenetetracarboxylic acid, a Cd-based framework showed higher photocatalytic activity than Co or Ni versions because the Cd(II) d10 configuration led to a narrower band gap arising from ligand-to-metal charge transfer (LMCT) transitions. This allows the material to absorb lower-energy visible light more efficiently.

In other catalytic applications, the metal's Lewis acidity and its ability to exist in multiple oxidation states are key. For example, a MOF constructed with copper(II) and a pyridyl-decorated ligand exhibited catalytic activity in the cyanosilylation of aldehydes. The unsaturated Cu(II) centers within the MOF act as Lewis acid sites, activating the substrate molecules. Similarly, iron-terpyridine complexes have been studied for the degradation of pollutants, where the activity is linked to the generation of high-valent iron-oxo species. The Fe(III) state was found to be more effective than Fe(II), highlighting how the metal's oxidation state is crucial for performance. Therefore, incorporating metals like Cu(II), Fe(III), or Zn(II) into a framework with this compound could create materials with tailored catalytic sites for specific chemical transformations.

Luminescent Materials Development

The rigid and conjugated structure of this compound makes it an excellent ligand for the design of luminescent materials, especially when incorporated into coordination polymers and MOFs. These materials often exhibit strong light emission in the solid state, a desirable property for applications in sensors, lighting, and optical devices.

Photoluminescence Properties in Solid-State

Coordination polymers based on ligands featuring pyridyl and carboxylate groups frequently display significant photoluminescence when aggregated or in the solid state. The emission properties are a result of the interplay between the organic ligand and the coordinated metal ion. The rigid framework structure minimizes non-radiative decay pathways (e.g., from molecular vibrations or rotations), leading to enhanced emission intensity.

For example, a zinc coordination polymer synthesized with 2,5-dihydroxy-1,4-terephthalic acid and 2,2'-bipyridine, which has structural similarities to the title compound, shows a strong emission peak at 365 nm in the solid state at room temperature. Similarly, a Cadmium-based MOF derived from 2-(4-pyridyl)-terephthalic acid is noted for its luminescent properties, which can be selectively quenched by certain solvents like acetone, indicating its potential as a chemical sensor. The solid-state emission of frameworks made with 6-(4-pyridyl)-terephthalic acid has also been investigated, with Cd(II) and Zn(II) based polymers showing notable luminescence.

The emission color and intensity of materials based on this compound can be tuned by the choice of the metal ion. Typically, d10 metals like Zn(II) and Cd(II) are used as they are redox-inactive and less likely to quench luminescence through d-d transitions, often resulting in strong, ligand-based fluorescence or phosphorescence.

Table 2: Representative Solid-State Photoluminescence Data (Note: Data is from analogous coordination polymers to illustrate typical properties.)

Compound (Analogous System)Metal IonEmission Max (nm)Excitation Max (nm)Source
[Zn(Bpy)(DHTA)0.5]nZn(II)365366
{[Cd(pta)]·H2O)}nCd(II)Not specified, but noted as luminescentNot specified
{[Cd(pta)(1,4-bidb)0.5]·2H2O}nCd(II)InvestigatedInvestigated
{[Zn(pta)(1,3-bimb)0.5]·1.5H2O}nZn(II)InvestigatedInvestigated

Ligand-Centered and Metal-to-Ligand Charge Transfer (MLCT) Emissions

The origin of luminescence in materials made with this compound can typically be assigned to two main electronic transitions: ligand-centered (LC) transitions or charge transfer transitions.

Ligand-Centered (LC) Emission: This type of emission originates from electronic transitions within the π-system of the organic ligand itself (π→π* or n→π*). In many Zn(II) and Cd(II) MOFs, the metal ion serves primarily to organize the ligands and form a rigid structure, and the observed luminescence is essentially the fluorescence or phosphorescence of the this compound ligand, often slightly shifted due to coordination.

Metal-to-Ligand Charge Transfer (MLCT) Emission: This occurs when a metal ion with filled or partially filled d-orbitals is coordinated to a ligand with low-lying π* orbitals, such as the pyridyl groups. Upon excitation, an electron is promoted from a metal-based orbital to a ligand-based orbital. The subsequent relaxation of this excited state results in MLCT emission. This mechanism is common in complexes with transition metals like Ru(II), Re(I), or Pt(II). For instance, phosphorescent Pt(II) complexes are known for their efficient emission, which can arise from Metal-Metal-to-Ligand Charge Transfer (MMLCT) states in dimeric structures. In some iron(II) complexes, a delicate balance exists between the desired 3MLCT state and a non-emissive metal-centered (MC) state, where electron-withdrawing groups on the ligand, such as carboxylic acids, help to stabilize the emissive 3MLCT state.

In some cases, Ligand-to-Ligand Charge Transfer (LLCT) can also occur, where an electron moves from one ligand to another within the coordination sphere, as was suggested for a Zn(II) complex containing both a dihydroxy-terephthalic acid and a bipyridine ligand. The specific nature of the emission in a this compound-based material is thus highly dependent on the identity of the coordinated metal ion.

Polymer Chemistry and Advanced Materials

Role as a Monomer in High-Performance Polymer Synthesis

The this compound molecule possesses two carboxylic acid functional groups, positioning it as a viable aromatic dicarboxylic acid monomer for use in step-growth polymerization. This process, known as polycondensation, involves the reaction between two different monomers to form a larger polymer chain, typically with the elimination of a small molecule like water or alcohol.

By reacting this compound with a suitable co-monomer, a variety of high-performance polymers could theoretically be synthesized.

Polyamides: Reaction with a diamine monomer (e.g., hexamethylenediamine) would yield a polyamide. Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. The inclusion of the pyridyl units from the this compound monomer could introduce unique properties such as altered solubility, improved flame retardancy, or the ability to coordinate metal ions.

Polyesters: Reaction with a diol monomer (e.g., ethylene (B1197577) glycol) would produce a polyester. Aromatic polyesters are valued for their high glass transition temperatures and good dimensional stability.

The synthesis of such polymers often requires catalysts and high temperatures to drive the polycondensation reaction to achieve high molecular weights. For example, the synthesis of poly(hexamethylene furanamide), a bio-based polyamide, from 2,5-furandicarboxylic acid (a structural analogue) is performed via melt polycondensation using titanium-based catalysts. A similar approach could be adopted for polymers derived from this compound. The rigidity of the terephthalic core combined with the specific interactions afforded by the pyridyl side groups makes this monomer a promising, albeit not yet widely reported, candidate for creating novel engineering plastics with tailored properties.

Integration of this compound into Polymeric and Hybrid Materials for Specific Functions

The specific compound this compound is a designer ligand anticipated to be a valuable component in the synthesis of advanced materials. Its molecular architecture, featuring a central terephthalic acid core flanked by two pyridyl groups, suggests its potential utility in creating sophisticated polymeric and hybrid structures. The carboxylic acid functionalities provide sites for esterification or amidation reactions to form polymers, while the nitrogen atoms on the pyridyl rings offer ideal coordination sites for metal ions, paving the way for the construction of metal-organic frameworks (MOFs) and other coordination polymers.

However, based on a comprehensive review of available scientific literature, there is currently a notable absence of published research detailing the successful integration of this compound into polymeric or hybrid materials with subsequent characterization of their specific functions. While the synthesis of related compounds and their applications in materials science is well-documented, specific examples and detailed research findings concerning materials derived from this particular ligand remain elusive.

The exploration of analogous systems provides a conceptual framework for the potential applications of this compound-based materials. For instance, coordination polymers and MOFs constructed from similar bis-pyridyl and polycarboxylate ligands have demonstrated a wide array of functionalities. These include applications in gas storage and separation, catalysis, chemical sensing, and luminescence. The unique electronic properties and structural rigidity of the pyridyl and terephthalate moieties are expected to impart favorable characteristics to any resulting materials.

It is hypothesized that polymeric materials incorporating this compound could exhibit enhanced thermal stability and specific photophysical properties due to the aromatic and heterocyclic nature of the monomer. In hybrid materials, particularly MOFs, the pyridyl nitrogen atoms could act as accessible Lewis basic sites, influencing the material's catalytic activity or its affinity for specific guest molecules.

Future Directions and Emerging Research Avenues

Integration into Hybrid Materials and Composites

The integration of 2,5-Di(2-pyridyl)terephthalic acid into hybrid and composite materials is a promising frontier. These materials, which combine organic and inorganic components at the molecular level, offer synergistic properties not achievable by the individual constituents alone. The ligand's pyridyl and carboxylate moieties provide multiple coordination points for binding to inorganic species, such as metal ions or clusters.

Research into related systems, such as inorganic-organic hybrids based on lead bromide and pyridine-hydrazone blocks, demonstrates the potential for creating complex, functional networks. rsc.org In these materials, organic ligands bridge inorganic motifs, leading to diverse dimensional structures, from discrete molecules to 1D and 2D networks. rsc.org Similarly, coordination polymers have been synthesized using functionalized terephthalic acid analogues like 2,5-dihydroxyterephthalic acid, which can chelate metal ions. rsc.orgrsc.orgmdpi.com The future direction for this compound involves exploring its combination with various inorganic components to create novel hybrid materials. These could include metal-organic frameworks (MOFs) embedded in polymer matrices or layered materials intercalated with the ligand to create composites with tailored electronic, optical, or mechanical properties.

Exploration of Novel Coordination Geometries and Topologies

A significant area of future research lies in the exploration of new coordination geometries and network topologies that can be formed using this compound. The ligand's structure is not linear, and the orientation of its pyridyl and carboxylate groups allows for the assembly of complex and potentially unprecedented three-dimensional structures.

Studies on analogous pyridine-dicarboxylate linkers have revealed a rich diversity of coordination networks. nih.gov Depending on the metal ion, co-ligands, and synthesis conditions, these linkers can act as μ3- or μ4-linkers, adopting various coordination modes (monodentate, bidentate, bridging) to form intricate structures. nih.gov This adaptability can lead to a wide array of network topologies. For instance, coordination polymers based on similar bis-pyridyl and polycarboxylate ligands have yielded topologies such as 1D chains, 2D layers with sql (square lattice) or hcp (hexagonal closest packed) topologies, and even complex 3D frameworks. mdpi.com Research on a related 2-(4-pyridyl)-terephthalic acid ligand has produced 2D layered networks as well as 3D frameworks with Schläfli symbols of {4^2.6.8^3} and {4^6.6^4}. rsc.org The exploration of this compound with a variety of metal centers is expected to uncover new, potentially more complex, interpenetrated, or self-catenated topologies.

Ligand TypeMetal Ion(s)Observed TopologyReference
4,4′-(Pyridine-3,5-diyl)dibenzoic acidNi(II)hcb (6^3) nih.gov
N,N′-di(3-pyridyl)adipoamideNi(II)hcp mdpi.com
N,N′-di(4-pyridyl)adipoamideNi(II)(4^2·6^7·8)-hxg-d-5-C2/c mdpi.com
2-(4-pyridyl)-terephthalic acidZn(II), Cd(II){4^2.6.8^3}, {4^6.6^4} rsc.org

Advanced Characterization Techniques for In Situ Studies

While conventional solid-state characterization methods like single-crystal X-ray diffraction, Powder X-ray Diffraction (PXRD), and thermogravimetric analysis (TGA) are essential for analyzing the final structures of coordination polymers, they provide limited insight into the formation mechanisms. nih.govacs.org Future research will increasingly rely on advanced, time-resolved characterization techniques to study the self-assembly process in real time.

In situ studies are crucial for understanding the kinetics of crystal growth, solvent effects, and the potential existence of transient intermediates. Techniques such as in situ X-ray scattering or spectroscopy can monitor the evolution of the coordination network from the initial solution phase to the final crystalline product. Studies on related systems have shown that solvent molecules can significantly influence the final structure, leading to different macrocyclic or polymeric forms. acs.org Understanding these dynamics is key to controlling the synthesis and targeting specific desired structures. By observing the formation process directly, researchers can gain the knowledge needed to rationally design synthesis protocols that favor specific topologies and minimize the formation of undesired byproducts.

Scalable Synthesis and Industrial Translation Potential

For this compound and the materials derived from it to have a real-world impact, the development of scalable and cost-effective synthesis methods is paramount. While many novel materials are discovered in academic labs at the milligram scale, their practical application often hinges on the ability to produce them in much larger quantities.

The synthesis of multi-substituted aromatic compounds like this compound can be complex. However, research into the synthesis of other functionalized pyridine (B92270) derivatives demonstrates that scalable routes are achievable. For example, an efficient, multi-gram scale synthesis has been developed for the (S)-t-BuPyOx ligand starting from commercially available picolinic acid. nih.gov Furthermore, methodologies for the synthesis of polysubstituted pyridines are continually being improved, which is vital as these scaffolds are present in many important drug molecules and functional materials. nih.gov The industrial potential of processes involving related building blocks has also been demonstrated, with some catalytic reactions being scaled to the gram level. acs.orgacs.org

Future work must focus on optimizing the synthetic pathway to this compound, potentially through the development of robust catalytic coupling reactions and efficient purification methods that are amenable to large-scale production. Overcoming these synthetic challenges will be a critical step in translating the promising properties of its coordination polymers into tangible industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Di(2-pyridyl)terephthalic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridyl-containing precursors and terephthalic acid derivatives. Key steps include:

  • Precursor Selection : Use 2-pyridylboronic acids or halogenated pyridines for Suzuki-Miyaura or Ullmann-type coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, with copper(I) iodide as a co-catalyst for Ullmann reactions .
  • Temperature Control : Reactions often proceed at 80–120°C under inert atmospheres to prevent oxidation.
    • Validation : Monitor progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve ≥98% purity .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm pyridyl proton environments (δ 7.5–8.5 ppm) and carboxylic acid peaks.
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry, as seen in related terephthalic acid derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 325.2).

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?

  • Approaches :

  • Isomer Differentiation : Compare experimental NMR shifts with DFT-calculated chemical shifts for regioisomers.
  • Dynamic Effects : Variable-temperature NMR to assess tautomerism or rotational barriers in pyridyl substituents.
  • Multi-Technique Cross-Validation : Combine IR (carboxylic O-H stretch ~2500–3000 cm⁻¹) with XPS for elemental composition .

Q. How do pyridyl groups influence the coordination chemistry of terephthalic acid frameworks?

  • Key Findings :

  • Ligand Behavior : Pyridyl N atoms act as Lewis bases, enabling coordination with transition metals (e.g., Fe³⁺, Cu²⁺) or rare-earth ions (e.g., Tb³⁺, Sm³⁺) to form luminescent complexes or MOFs .
  • Structural Impact : The rigid terephthalate backbone stabilizes 2D/3D networks, while pyridyl groups enhance solubility for solution-processed materials.
    • Experimental Design : Optimize metal-to-ligand ratios (1:1 to 1:3) in DMF/water mixtures under solvothermal conditions (120°C, 24 hr) .

Q. In sustainable chemistry, how can this compound be synthesized from renewable feedstocks?

  • Pathways :

  • Biomass Derivatives : Use furfural-derived 2,5-furandicarboxylic acid (FDCA) as a precursor, substituting furan with pyridyl groups via catalytic hydrogenation or decarboxylation .
  • Catalytic Systems : Enzymatic or heterogeneous catalysts (e.g., Pt/C) for selective C–N bond formation in aqueous media.

Methodological & Safety Considerations

Q. What are best practices for handling and storing this compound?

  • Safety Protocols :

  • PPE : Wear nitrile gloves and goggles to avoid skin/eye irritation (GHS Category 2A) .
  • Storage : Keep in airtight containers at 20°C, protected from light and moisture to prevent carboxylic acid dimerization .
    • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration .

Q. How to design experiments for studying catalytic activity in MOFs?

  • Critical Factors :

  • Metal Selection : Use lanthanides (e.g., Eu³⁺) for luminescence or transition metals (e.g., Co²⁺) for redox activity.
  • Porosity Tuning : Adjust linker length and solvent templates to control pore size (BET surface area >500 m²/g).
  • Stability Tests : Expose MOFs to humid/acidic conditions (pH 2–12) and monitor structural integrity via PXRD .

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